molecular formula C25H23N3O3 B14732558 N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide CAS No. 5722-40-7

N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide

Cat. No.: B14732558
CAS No.: 5722-40-7
M. Wt: 413.5 g/mol
InChI Key: PEWBOEPWFQWSHD-UHFFFAOYSA-N
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Description

N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyanophenyl group, an ethoxyphenoxy group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-cyanobenzaldehyde with 4-ethoxyphenol to form an intermediate, which is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline production and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-methoxyphenoxy)methyl]benzamide
  • N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-propoxyphenoxy)methyl]benzamide

Uniqueness

N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the ethoxy group may enhance its solubility and bioavailability, making it more effective in certain applications.

Properties

CAS No.

5722-40-7

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide

InChI

InChI=1S/C25H23N3O3/c1-3-30-23-12-14-24(15-13-23)31-17-20-6-10-22(11-7-20)25(29)28-27-18(2)21-8-4-19(16-26)5-9-21/h4-15H,3,17H2,1-2H3,(H,28,29)

InChI Key

PEWBOEPWFQWSHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN=C(C)C3=CC=C(C=C3)C#N

Origin of Product

United States

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